Paliperidone, known as 9-hydroxyrisperidone, is an atypical antipsychotic developed primarily for the treatment of schizophrenia and related psychiatric disorders. It is the major active metabolite of risperidone and has been formulated as an extended-release tablet for once-daily administration. Paliperidone has been shown to have a unique pharmacokinetic profile, with limited hepatic metabolism and a consistent plasma drug concentration over 24 hours36. This review will explore the mechanism of action of paliperidone and its applications in various fields, drawing on the latest research findings.
Paliperidone's mechanism of action involves multiple pathways. It modulates the innate immune/inflammatory system, which is thought to underlie the pathophysiology of psychotic diseases. Studies have shown that paliperidone can regulate endogenous antioxidant/anti-inflammatory pathways, such as the nuclear factor erythroid-related factor 2 (NRF2)/antioxidant enzymes pathway, and can influence the cytokine milieu that regulates M1/M2 polarization in microglia1. Additionally, paliperidone prevents the activation of the toll-like receptor 4 (TLR-4) pathway and neuroinflammation, which may contribute to its therapeutic benefits beyond dopamine and serotonin neurotransmission2. Comparative pharmacology studies have indicated that paliperidone affects the expression levels and phosphorylation of mitochondrial proteins, suggesting that it may also behave as a mood stabilizer4.
In the field of psychiatry, paliperidone ER has been proven effective in improving both the positive and negative symptoms of schizophrenia. Clinical trials have demonstrated significant improvements in the Personal and Social Performance (PSP) scale, indicating enhanced personal and social functioning38. The drug's efficacy in preventing the recurrence of schizophrenia symptoms has also been documented, with paliperidone ER delaying the time to recurrence compared to placebo8.
Paliperidone has shown neuroprotective effects against damages caused by MK-801, an NMDA receptor antagonist. It has been observed to inhibit MK-801 induced neurotoxicity and prevent the elevation of intracellular free calcium concentration, which is crucial for neuronal survival. Furthermore, paliperidone can reverse MK-801-induced decreases in gene expression and phosphorylation of key signaling molecules like Akt1 and GSK3β, which are involved in neuronal growth and development5.
The pharmacokinetics and formulation of paliperidone ER are noteworthy for their clinical implications. The osmotic-controlled release oral delivery system (OROS) allows for once-daily dosing and rapid achievement of therapeutic levels without the need for titration. This simplifies dosing regimens and potentially improves patient adherence and outcomes6.
Dose-finding studies have been conducted to determine the optimal dose of paliperidone ER based on striatal and extrastriatal dopamine D2 receptor occupancy. These studies suggest that a dose range of 6-9 mg provides an estimated level of dopamine D2 receptor occupancy between 70-80%, which is considered optimal for antipsychotic efficacy without excessive side effects7.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: